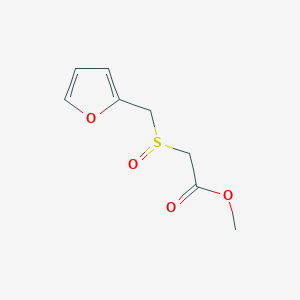

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester

Descripción general

Descripción

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester is an organic compound that features a furan ring attached to a methanesulfinyl group, which is further connected to an acetic acid methyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Methanesulfinyl Group: This step involves the sulfoxidation of a methyl group attached to the furan ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Esterification: The final step is the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Types of Reactions:

Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions.

Major Products:

Oxidation: (Furan-2-ylmethanesulfonyl)-acetic acid methyl ester.

Reduction: (Furan-2-ylmethylthio)-acetic acid methyl ester.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 202.23 g/mol

- CAS Number : 864759-49-9

This compound features a furan ring, which is known for its reactivity and biological activity, making it a valuable scaffold in drug design.

Therapeutic Applications

-

Matrix Metalloproteinase Inhibition

- Research indicates that (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are enzymes implicated in the degradation of extracellular matrix components, contributing to various diseases such as arthritis and cancer . Inhibition of these enzymes may provide therapeutic benefits in conditions characterized by excessive tissue remodeling.

- Anti-inflammatory Properties

- Potential in Cancer Therapy

Analytical Applications

-

Quantitative Analysis Techniques

- A sensitive method using charge-reversal derivatization has been developed for analyzing furan fatty acids, which may include derivatives like this compound. This method enhances the sensitivity of detection by over 2000-fold compared to non-derivatized samples, demonstrating its utility in biochemical assays .

- Gas Chromatography-Mass Spectrometry (GC-MS)

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester involves its interaction with various molecular targets. The methanesulfinyl group can act as a nucleophile, participating in various chemical reactions. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules and pathways.

Comparación Con Compuestos Similares

(Furan-2-ylmethylthio)-acetic acid methyl ester: Similar structure but with a sulfide group instead of a sulfoxide.

(Furan-2-ylmethanesulfonyl)-acetic acid methyl ester: Similar structure but with a sulfone group instead of a sulfoxide.

Uniqueness: (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity compared to its sulfide and sulfone analogs. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS No. 864759-49-9) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₀O₄S

- Molecular Weight : 190.23 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It scavenges free radicals, thus protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in tissue remodeling and inflammation. This inhibition could be beneficial in treating diseases characterized by excessive tissue breakdown, such as rheumatoid arthritis and certain cancers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Inhibits MMP-13 activity |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Inflammation Research, the compound was tested for its anti-inflammatory effects in a mouse model of colitis. The results showed a marked decrease in inflammatory markers and improved histological scores in treated animals, suggesting its efficacy in managing inflammatory bowel diseases .

Case Study 3: MMP Inhibition

A patent application described the use of this compound as an MMP inhibitor for treating conditions like osteoarthritis. The compound was shown to significantly reduce MMP activity in vitro, supporting its potential role in therapeutic applications for joint diseases .

Propiedades

IUPAC Name |

methyl 2-(furan-2-ylmethylsulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-8(9)6-13(10)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHRYDWVGYYWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590128 | |

| Record name | Methyl [(furan-2-yl)methanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-49-9 | |

| Record name | Methyl [(furan-2-yl)methanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.